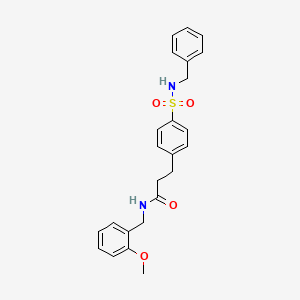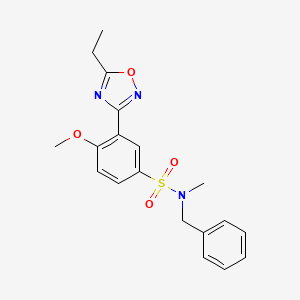
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide, also known as BEME, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BEME belongs to the class of sulfonamide compounds and has shown promising results in various preclinical studies.
作用机制
The exact mechanism of action of N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been shown to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways play a crucial role in inflammation, cancer, and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. This compound has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has been shown to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
实验室实验的优点和局限性
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound has also been shown to have low toxicity levels, making it safe for use in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. This compound also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide. One direction is to study its potential use in treating autoimmune diseases. This compound has been shown to have a positive effect on the immune system, and it may be a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to study its potential use in treating neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be a potential treatment for diseases such as Alzheimer's and Parkinson's. Finally, more studies are needed to understand the exact mechanism of action of this compound and its potential use in treating various diseases.
合成方法
The synthesis of N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide involves the reaction of 4-methoxy-N-methylbenzenesulfonamide with benzyl bromide and 5-ethyl-1,2,4-oxadiazol-3-ylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with benzyl bromide to form the final product. The yield of the synthesis process is around 60%, and the purity of the compound is around 95%.
科学研究应用
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. This compound has also been shown to have a positive effect on the immune system and has been studied for its potential use in treating autoimmune diseases.
属性
IUPAC Name |
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-18-20-19(21-26-18)16-12-15(10-11-17(16)25-3)27(23,24)22(2)13-14-8-6-5-7-9-14/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTDIMLGHLWONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



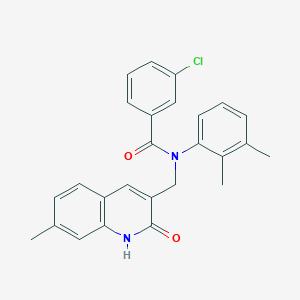
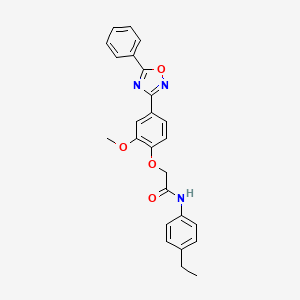
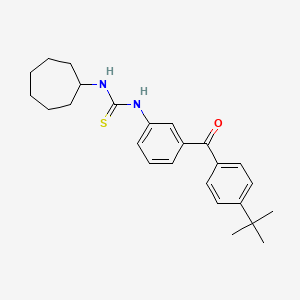
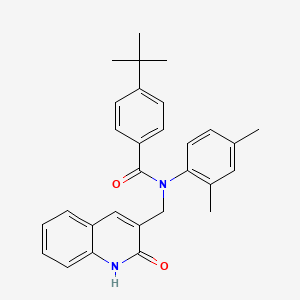
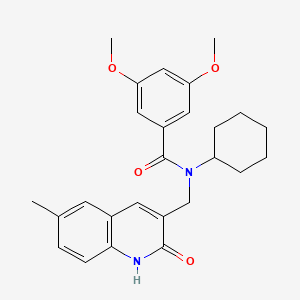
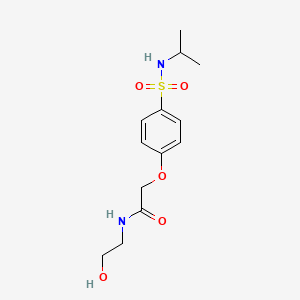

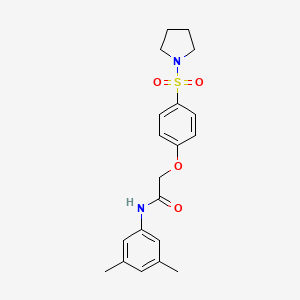
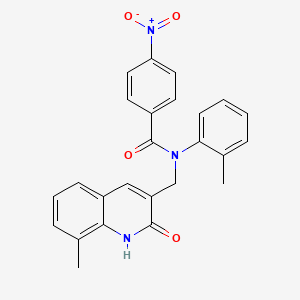
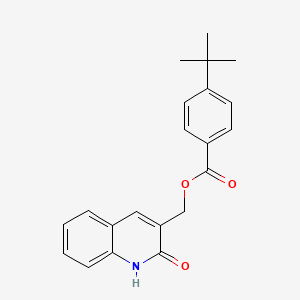
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
